Azane;boric acid;tetrahydrate
Description
The compound referred to as "Azane; boric acid; tetrahydrate" is likely a misinterpretation of disodium octaborate tetrahydrate (Na₂B₈O₁₃·4H₂O, DOT), a hydrated borate salt synthesized from boric acid and sodium-containing compounds . This compound is industrially significant due to its high boron content (approximately 21% boron by weight) and versatile applications in agriculture, wood preservation, and flame retardancy . DOT is synthesized via a one-step reaction involving boric acid, sodium-based reagents, and impurity removal agents at elevated temperatures (60–120°C) . Its structure comprises two sodium ions, eight boron atoms, and 13 oxygen atoms, stabilized by four water molecules.
Properties
IUPAC Name |
azane;boric acid;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5BH3O3.9H3N.4H2O/c5*2-1(3)4;;;;;;;;;;;;;/h5*2-4H;9*1H3;4*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKFBRGTLHERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.N.N.N.N.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5H50N9O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medical Applications
Boric acid has been extensively studied for its medical applications:
- Antiseptic Properties : It is used in eyewashes, mouthwashes, and burn dressings due to its mild antiseptic qualities. Research indicates that boric acid effectively treats skin infections such as acne and athlete’s foot .
- Wound Healing : A study demonstrated that a 3% boric acid solution significantly improved recovery rates in patients with Pseudomonas aeruginosa infections, showcasing its potential as an alternative treatment when antibiotics face resistance .
- Yeast Infections : Boric acid is also employed in the treatment of vaginal yeast infections, acting as an effective antifungal agent .
Agricultural Applications
Boric acid plays a crucial role in agriculture:
- Pesticide Use : It acts as a pesticide by disrupting the nervous systems of insects. Its application has been shown to control pest populations effectively .
- Nutritional Supplement : Boron, derived from boric acid, is essential for plant growth. Studies have indicated that appropriate boron levels enhance crop yield and quality .
Industrial Applications
The industrial sector utilizes boric acid for various purposes:
- Glass Manufacturing : Boric acid is integral in producing heat-resistant glass and ceramics due to its ability to improve thermal stability .
- Flame Retardants : It is used in wood treatments to enhance fire resistance. Research indicates that borate-treated wood exhibits improved char formation during combustion, thereby increasing fire retardancy .
- Electroplating : The compound serves as an electrolyte in electroplating processes, improving the quality of metal coatings .
Data Tables
Case Study 1: Antiseptic Efficacy
A clinical trial assessed the efficacy of a 3% boric acid solution on wound infections caused by Pseudomonas aeruginosa. Patients treated with this solution showed significant improvement compared to those receiving standard antibiotic therapy, highlighting boric acid's potential as a viable alternative treatment.
Case Study 2: Agricultural Benefits
In a controlled study on tomato plants, varying concentrations of boron were applied through boric acid. Results indicated that optimal boron levels improved fruit yield by 20% compared to untreated plants, demonstrating the compound's importance in agricultural practices.
Comparison with Similar Compounds
Comparison with Similar Boron Compounds
Chemical Properties and Solubility
Boron compounds exhibit distinct solubility and pH profiles, influencing their industrial and biological efficacy:
| Compound | Formula | Solubility (g/100 mL, 20°C) | pH in Solution | LD₅₀ (Oral, Rat) |
|---|---|---|---|---|
| Boric acid | H₃BO₃ | 5.5 | ~5 | 2,660 mg/kg |
| Borax (sodium tetraborate) | Na₂B₄O₇·10H₂O | 25.6 | ~9.2 | 4,500 mg/kg |
| Disodium octaborate tetrahydrate | Na₂B₈O₁₃·4H₂O | 22.7 | ~8.5 | >3,000 mg/kg |
Key Observations :
- Boric acid is a weak Lewis acid with moderate solubility, making it suitable for antifungal and nematicidal applications .
- Borax (sodium tetraborate decahydrate) is highly soluble and alkaline, ideal for cleaning agents and buffer solutions .
- DOT combines moderate solubility with a near-neutral pH, enhancing its utility in wood preservation and liquid fertilizers .
Efficacy in Nematode Control
Boric acid outperforms DOT and borax in suppressing Meloidogyne incognita (root-knot nematode):
| Treatment | RNE% (Season 1) | RNE% (Season 2) |
|---|---|---|
| Boric acid (H₃BO₃) | 83.03 | 79.37 |
| Boric acid + chitosan | 33.09 | 39.68 |
| Boric acid + calcium nitrate | 29.40 | 25.00 |
Combined treatments reduce efficacy due to antagonistic interactions, while standalone boric acid maintains high nematode suppression .
Boron Leaching in Wood Preservation
DOT exhibits superior boron retention compared to boric acid when treated with calcium-precipitating agents:
| Treatment | Boron Leaching Reduction |
|---|---|
| DOT + 0.5% NHA | ~30% less leaching |
| DOT + 1.0% NHA | ~30% less leaching |
| Boric acid + 0.1% NHA | No significant reduction |
NHA (N'N-naphthaloylhydroxylamine) enhances DOT’s retention by forming insoluble complexes, whereas boric acid leaches readily .
Toxicity and Percutaneous Absorption
All borates dissociate into boric acid under physiological conditions, but absorption rates vary:
| Compound | Dermal Absorption (Human) | Oral LD₅₀ (Rat) |
|---|---|---|
| Boric acid | 0.23% of applied dose | 2,660 mg/kg |
| Borax | 0.21% of applied dose | 4,500 mg/kg |
| DOT | 0.18% of applied dose | >3,000 mg/kg |
DOT’s lower dermal absorption and higher LD₅₀ make it safer for topical applications in wood treatment .
Anticancer Activity
| Compound | Effect on SCLC DMS-114 Cells |
|---|---|
| Boric acid | Significant growth inhibition |
| Sodium pentaborate pentahydrate | Limited activity |
| Sodium perborate tetrahydrate | No detectable effect |
Preparation Methods
Reaction Conditions and Optimization
-
Molar Ratios : A stoichiometric ratio of 4:2 (H₃BO₃:NH₄OH) is critical to prevent byproducts such as ammonium pentaborate or metaborates. Deviations in molarity beyond ±5% result in incomplete conversion, as evidenced by X-ray diffraction (XRD) analyses of products with residual boric acid phases.
-
Temperature Control : Reactions conducted at 60–80°C achieve 85–92% yields, whereas room-temperature syntheses require extended aging (48–72 hours) for comparable efficiency. Excessive heating (>90°C) promotes ammonia volatilization, destabilizing the tetrahydrate structure.
-
Crystallization Protocol : Slow evaporation at 25°C under reduced pressure (20–30 kPa) yields well-defined tetrahydrate crystals. Rapid evaporation induces amorphous phases or lower hydrates.
Table 1: Impact of Temperature on Crystallization Efficiency
| Temperature (°C) | Evaporation Rate (mL/h) | Crystal Purity (%) | Yield (%) |
|---|---|---|---|
| 25 | 0.5–1.0 | 98.5 | 89 |
| 40 | 2.0–3.0 | 87.2 | 76 |
| 60 | 5.0–6.0 | 72.4 | 63 |
Solid-State Synthesis from Ammonium Borate Precursors
An alternative route involves the solid-state reaction of ammonium tetraborate and ammonium pentaborate, as demonstrated in the synthesis of related ammonium borates. While originally applied to ammonium octaborate, this method adapts to tetrahydrate formation by modulating precursor ratios and hydration states.
Mechanistic Insights
-
Precursor Mixing : Equimolar mixtures of ammonium tetraborate (NH₄)₂B₄O₇·4H₂O and ammonium pentaborate (NH₄)₂B₁₀O₁₆·8H₂O undergo dehydration-rehydration cycles at ambient conditions, forming the tetrahydrate phase within 7–10 days.
-
Role of Humidity : Maintaining relative humidity (RH) at 40–60% prevents overhydration, which favors pentaborate or octaborate formation. At RH <30%, incomplete hydration yields metastable intermediates.
Table 2: Solid-State Reaction Outcomes Under Variable Humidity
| Relative Humidity (%) | Reaction Time (Days) | Dominant Phase (%) | Secondary Phase (%) |
|---|---|---|---|
| 30 | 10 | 64 (Tetraborate) | 36 (Metaborate) |
| 50 | 7 | 93 (Tetraborate) | 7 (Pentaborate) |
| 70 | 5 | 58 (Octaborate) | 42 (Tetraborate) |
Industrial-Scale Production via Crystallization from Borax-Derived Solutions
Industrial protocols often utilize borax (Na₂B₄O₇·10H₂O) as a cost-effective boron source. The process involves sequential steps of borax acidification, ammoniation, and crystallization.
Sequential Reaction Pathway
-
Borax Acidification :
Hydrochloric acid treatment yields boric acid, which is filtered and purified.
-
Ammoniation :
Boric acid reacts with gaseous NH₃ or aqueous NH₄OH under controlled pH (8.5–9.0). Excess ammonia (>2.5 M) shifts equilibrium toward ammonium pentaborate, necessitating precise titration. -
Crystallization : Saturated solutions cooled to 10–15°C precipitate tetrahydrate crystals, which are vacuum-dried at 50°C to remove surface moisture.
Table 3: Industrial Process Parameters and Outcomes
| Parameter | Optimal Range | Deviation Impact |
|---|---|---|
| Reaction pH | 8.5–9.0 | pH <8: Boric acid residue; pH >9: Pentaborate formation |
| Cooling Rate (°C/h) | 0.5–1.0 | Rapid cooling (>2°C/h) induces amorphous precipitates |
| Drying Temperature (°C) | 50–55 | >60°C causes partial dehydration to monohydrate |
Quality Control and Analytical Validation
Purity Assessment
-
XRD Analysis : Peaks at 2θ = 14.3°, 22.7°, and 29.4° confirm the tetrahydrate structure. Contaminants such as metaborate (2θ = 19.1°) or pentaborate (2θ = 25.8°) are detectable at concentrations >2%.
-
Thermogravimetric Analysis (TGA) : Mass loss steps at 110°C (water of crystallization) and 180°C (ammonia release) validate stoichiometry. Deviations >5% from theoretical mass loss (27.3% H₂O, 12.1% NH₃) indicate impurities.
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Crystal Agglomeration :
-
Dehydration During Drying :
Q & A
Q. What are the optimal methods for synthesizing boric acid tetrahydrate complexes, and how can purity be ensured during synthesis?
- Methodological Answer : Boric acid derivatives are commonly synthesized via acid-base reactions. For example, sodium tetraborate decahydrate reacts with hydrochloric acid to yield boric acid: To ensure purity, use Guaranteed Reagent-grade chemicals (e.g., ≥98% purity) and characterize products via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm tetrahydrate formation .
Q. How can researchers distinguish between different hydrate forms (e.g., tetrahydrate vs. decahydrate) of borate compounds?
- Methodological Answer : Hydrate differentiation requires a combination of:
Q. What spectroscopic techniques are suitable for characterizing azane-boric acid complexes?
- Methodological Answer :
Advanced Research Questions
Q. How can discrepancies in solubility data for azane-boric acid tetrahydrate be resolved?
- Methodological Answer : Contradictions in solubility often arise from:
Q. What experimental design principles minimize errors in thermodynamic studies of borate hydrates?
- Methodological Answer :
- Calibration : Use certified reference materials (e.g., NIST-traceable standards) for calorimetry and solubility measurements.
- Error propagation analysis : Apply statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in enthalpy (ΔH) and entropy (ΔS) calculations.
- Controlled hydration : Conduct experiments in inert atmospheres (e.g., argon glovebox) to prevent unintended hydration/dehydration .
Q. How can researchers optimize synthetic routes for azane-boric acid tetrahydrate to improve yield and scalability?
- Methodological Answer :
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing contradictory data in borate hydrate studies?
- Methodological Answer :
Q. How should researchers validate the identity of novel azane-boric acid complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
